

Application of 4-Feruloylquinic acid in neurodegenerative disease research.

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Compound of Interest

Compound Name: 4-Feruloylquinic acid

Cat. No.: B1246497

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Application of 4-Feruloylquinic Acid in Neurodegenerative Disease Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Feruloylquinic acid (4-FQA) is a phenolic compound belonging to the class of chlorogenic acids, commonly found in coffee and various fruits and vegetables. Emerging research suggests its potential as a neuroprotective agent in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.^{[1][2]} Its therapeutic potential is attributed to its antioxidant, anti-inflammatory, and anti-amyloid aggregation properties, largely influenced by its ferulic acid moiety.^{[3][4][5]} Ferulic acid, a derivative of cinnamic acid, has been shown to mitigate neuronal damage in various experimental models of neurodegeneration.^{[1][4][5]}

These application notes provide a comprehensive overview of the methodologies to investigate the neuroprotective effects of **4-Feruloylquinic acid**, including detailed experimental protocols and expected quantitative outcomes based on studies of 4-FQA and its parent compound, ferulic acid.

Data Presentation

The following tables summarize quantitative data from studies on ferulic acid and related compounds, offering a reference for expected outcomes in similar experiments with **4-Feruloylquinic acid**.

Table 1: In Vivo Neuroprotective Effects of Ferulic Acid in a Rat Model of Parkinson's Disease

| Parameter | Control | Rotenone (2.5 mg/kg) | Rotenone + Ferulic Acid (50 mg/kg) |
|--|---------|----------------------|------------------------------------|
| Dopaminergic Neuron Count (in Substantia Nigra) | 100% | ~55% | ~85% |
| Striatal Dopamine Level | 100% | ~40% | ~75% |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | ~12 | ~6 | ~10 |
| Catalase (CAT) Activity (U/mg protein) | ~8 | ~4 | ~7 |
| Glutathione (GSH) Level (µg/mg protein) | ~5 | ~2.5 | ~4.5 |
| Malondialdehyde (MDA) Level (nmol/mg protein) | ~0.5 | ~1.2 | ~0.7 |

Data extrapolated from a study on ferulic acid in a rotenone-induced Parkinson's disease model in rats.[\[1\]](#)

Table 2: In Vitro Neuroprotective Effects of Ferulic Acid in an Alzheimer's Disease Cell Model

| Parameter | Control | A β Peptide | A β Peptide + Ferulic Acid (Concentration) |
|--------------------|---------|-------------------|--|
| Cell Viability (%) | 100% | ~50% | Increased in a dose-dependent manner |
| BACE-1 Expression | High | High | Decreased in a dose-dependent manner |
| MMP-2 Expression | Low | Low | Increased in a dose-dependent manner |
| MMP-9 Expression | Low | Low | Increased in a dose-dependent manner |

Data based on studies of ferulic acid in SH-SY5Y cells overexpressing amyloid precursor protein (APP).[6]

Experimental Protocols

Protocol 1: In Vitro Neuroblastoma Cell Viability Assay (MTT Assay)

This protocol assesses the protective effect of 4-FQA against neurotoxicity induced by agents like amyloid-beta (A β) or 6-hydroxydopamine (6-OHDA) in a neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

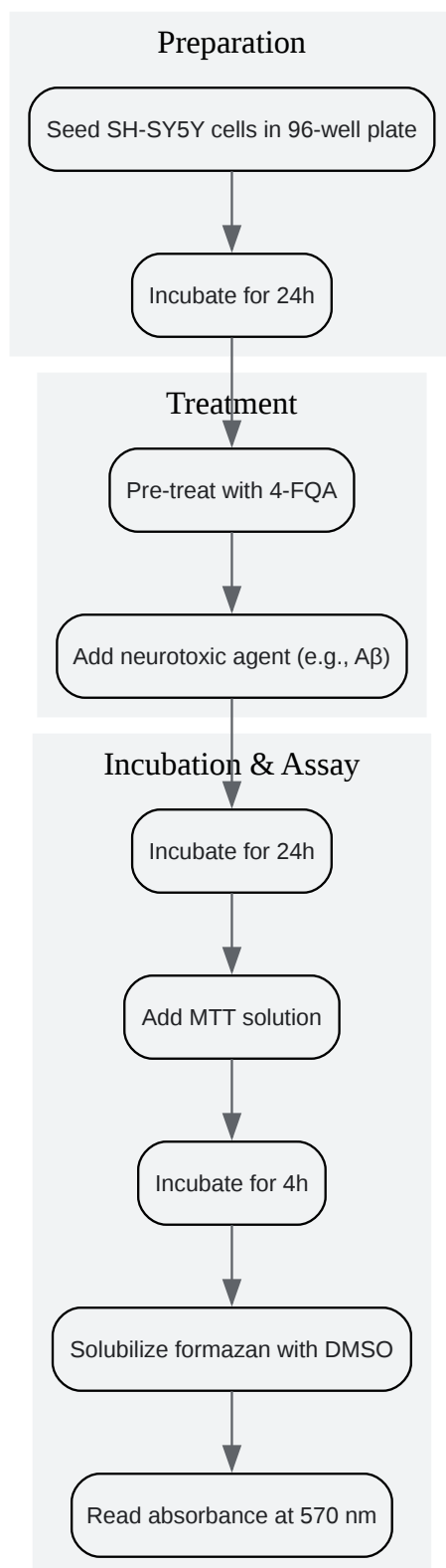
- SH-SY5Y neuroblastoma cells
- DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- **4-Feruloylquinic acid** (4-FQA) stock solution (in DMSO or ethanol)
- Neurotoxic agent (e.g., A β 1-42 oligomers or 6-OHDA)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Plate reader

Procedure:

- Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1×10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Treatment:
 - Pre-treat the cells with various concentrations of 4-FQA (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
 - Introduce the neurotoxic agent (e.g., 10 µM Aβ1-42 or 100 µM 6-OHDA) to the wells containing 4-FQA.
 - Include control wells: untreated cells, cells treated with 4-FQA alone, and cells treated with the neurotoxic agent alone.
- Incubation: Incubate the plate for an additional 24 hours at 37°C.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Express cell viability as a percentage of the untreated control.

Experimental Workflow for Cell Viability Assay



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Caption: Workflow for assessing the neuroprotective effect of 4-FQA on cell viability.

Protocol 2: In Vitro Antioxidant Capacity Assay (ABTS Assay)

This protocol determines the free radical scavenging activity of 4-FQA.

Materials:

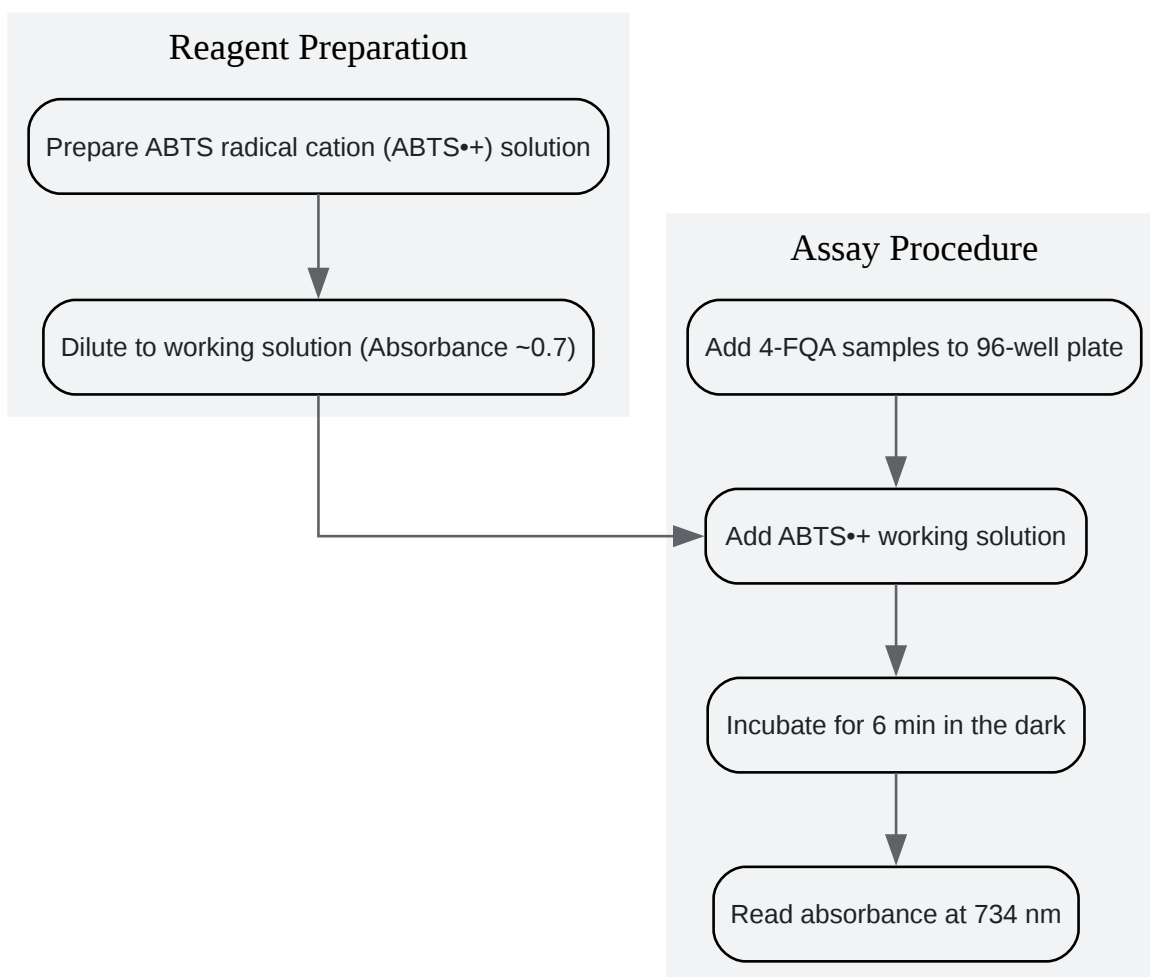
- **4-Feruloylquinic acid** (4-FQA) solutions of varying concentrations
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)
- Potassium persulfate solution (2.45 mM)
- Ethanol or appropriate solvent
- 96-well plate
- Plate reader

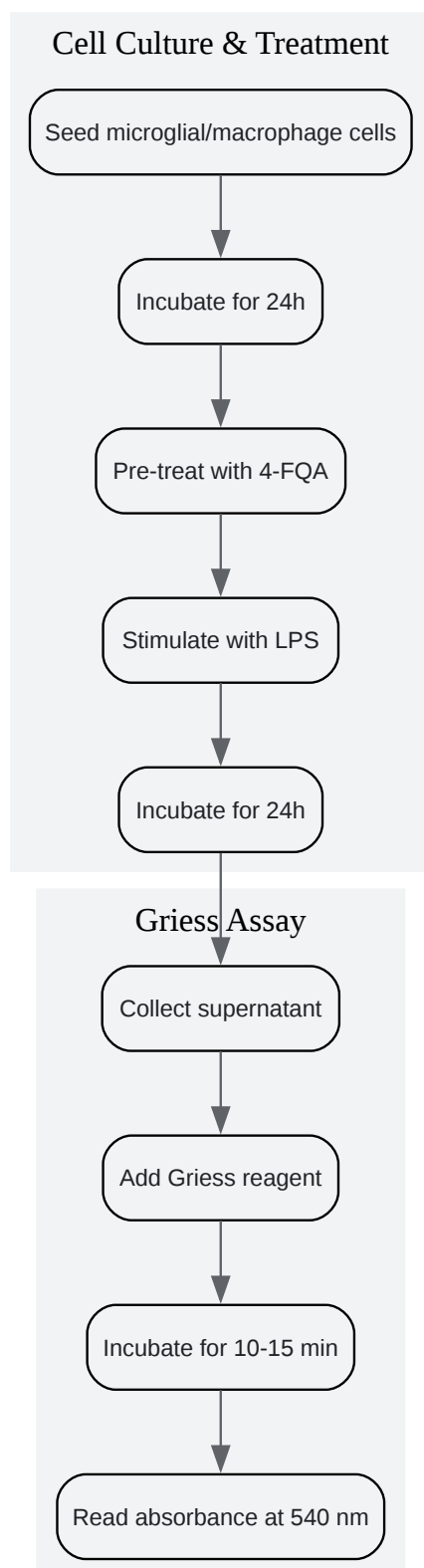
Procedure:

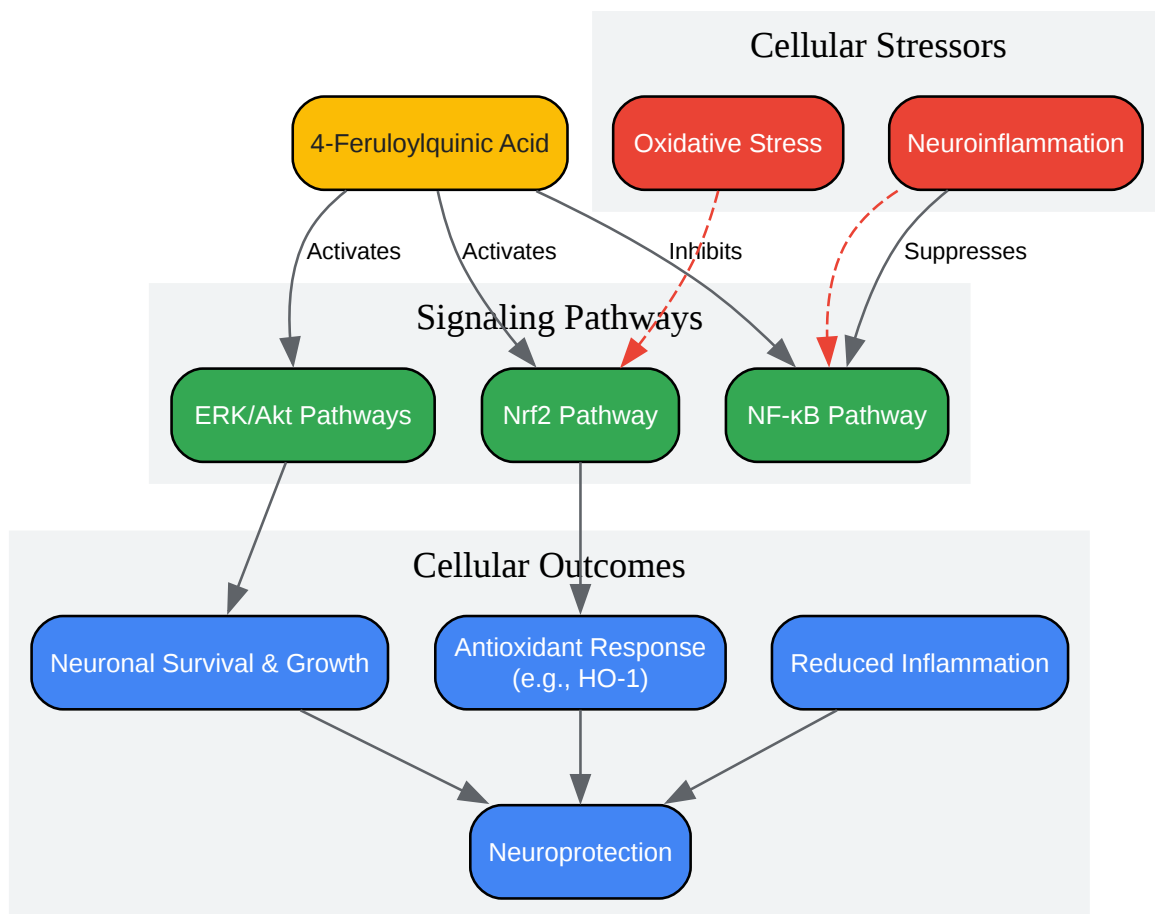
- **ABTS Radical Cation (ABTS^{•+}) Preparation:**
 - Mix equal volumes of ABTS and potassium persulfate solutions.
 - Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS^{•+} stock solution.
- **Working Solution Preparation:**
 - Dilute the ABTS^{•+} stock solution with ethanol to an absorbance of 0.70 (\pm 0.02) at 734 nm.
- **Assay:**
 - Add 10 μ L of different concentrations of 4-FQA to the wells of a 96-well plate.
 - Add 190 μ L of the ABTS^{•+} working solution to each well.
 - Incubate the plate at room temperature for 6 minutes in the dark.

- Absorbance Measurement: Measure the absorbance at 734 nm.
- Data Analysis: Calculate the percentage of inhibition of ABTS•+ by 4-FQA and determine the IC50 value.

Experimental Workflow for ABTS Assay







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